molecular formula C16H24N2O2 B5617422 1-(2-furoyl)-4-(4-methylcyclohexyl)piperazine

1-(2-furoyl)-4-(4-methylcyclohexyl)piperazine

Cat. No. B5617422
M. Wt: 276.37 g/mol
InChI Key: YDXMRXYYCWQWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furoyl)-4-(4-methylcyclohexyl)piperazine is a piperazine derivative that has been explored for its synthetic methodologies, structural characteristics, and potential biological activities. This compound belongs to a class of organic compounds known for their versatility in chemical reactions and potential pharmacological properties.

Synthesis Analysis

The synthesis of 1-(2-furoyl)piperazine derivatives involves various chemical reactions, including esterification, Mannich reaction, and reactions with different electrophiles for functionalization. For instance, Zheng Xiao-hui (2010) described the synthesis of 1-(2-furoyl)piperazine by the esterification of 2-furoic acid with methanol, followed by reaction with piperazine (Zheng, 2010). Similarly, Abbasi et al. (2020) reported the synthesis of benzamide derivatives bearing the 1-(2-furoyl)piperazine moiety for enzyme inhibition studies, highlighting the compound's versatility (Abbasi et al., 2020).

properties

IUPAC Name

furan-2-yl-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13-4-6-14(7-5-13)17-8-10-18(11-9-17)16(19)15-3-2-12-20-15/h2-3,12-14H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXMRXYYCWQWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-yl[4-(4-methylcyclohexyl)piperazin-1-yl]methanone

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